molecular formula C17H22ClNO B457573 3-(4-chlorophenyl)-N-cyclooctylacrylamide

3-(4-chlorophenyl)-N-cyclooctylacrylamide

Cat. No.: B457573
M. Wt: 291.8g/mol
InChI Key: VLBSLJCQPKJNLY-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-cyclooctylacrylamide is an organic compound belonging to the class of cinnamic acid derivatives It is characterized by the presence of a chlorophenyl group and a cyclooctyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-cyclooctylacrylamide typically involves the reaction of 4-chlorobenzaldehyde with cyclooctylamine in the presence of a base, followed by the addition of an appropriate acylating agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-cyclooctylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-chlorophenyl)-N-cyclooctylacrylamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-cyclooctylacrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-2-phenyl-2-propenoic acid
  • (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

3-(4-chlorophenyl)-N-cyclooctylacrylamide is unique due to the presence of the cyclooctyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C17H22ClNO

Molecular Weight

291.8g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-cyclooctylprop-2-enamide

InChI

InChI=1S/C17H22ClNO/c18-15-11-8-14(9-12-15)10-13-17(20)19-16-6-4-2-1-3-5-7-16/h8-13,16H,1-7H2,(H,19,20)/b13-10+

InChI Key

VLBSLJCQPKJNLY-JLHYYAGUSA-N

Isomeric SMILES

C1CCCC(CCC1)NC(=O)/C=C/C2=CC=C(C=C2)Cl

SMILES

C1CCCC(CCC1)NC(=O)C=CC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCCC(CCC1)NC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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